3-Fluoro-4-(3-phenylpropoxy)aniline
Overview
Description
Scientific Research Applications
1. Synthesis and Fluorescence Studies
3-Fluoro-4-(3-phenylpropoxy)aniline has been involved in various synthesis processes and fluorescence studies. For instance, the fluorescence quenching study of boronic acid derivatives in alcohols utilized aniline as a quencher, observing negative deviations in Stern–Volmer plots, suggesting different conformers of solutes in the ground state and the impact of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
2. Molecular Docking and QSAR Studies
Molecular docking and quantitative structure–activity relationship (QSAR) studies have been conducted using derivatives of 3-fluoro-4-aniline compounds. These studies have involved analysis of molecular features contributing to high inhibitory activity for certain compounds, aiding in the development of new drugs and therapies (Caballero et al., 2011).
3. Development of Antimicrobial Agents
Research on this compound derivatives has been conducted to explore their potential as antimicrobial agents. Synthesis of related compounds and evaluation of their antimicrobial activities have shown high effectiveness against certain microbes, suggesting their use in developing new antimicrobial drugs (Yolal et al., 2012).
4. Exploration of Photodehalogenation
Research involving the photodehalogenation of aniline derivatives, including fluoro-substituted anilines, has contributed to the understanding of chemical reactions and product formation under light exposure. This research is pivotal in organic synthesis and the development of photostable compounds (Protti et al., 2012).
5. Crystal Structure Analysis
Studies on the crystal structure of aniline derivatives, including those related to 3-fluoro-4-aniline, help in understanding the molecular configurations and properties of these compounds. This knowledge is crucial in the field of material science and pharmaceuticals (Revathi et al., 2017).
Properties
IUPAC Name |
3-fluoro-4-(3-phenylpropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-11-13(17)8-9-15(14)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAFILMYZIRBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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